molecular formula C12H18N2 B12928075 (2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Katalognummer: B12928075
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: YIAGGQNVPUPXCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an ethyl group attached to the tetrahydroisoquinoline core, which is further connected to a methanamine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may also exert its effects through antioxidant and anti-inflammatory pathways, contributing to its potential neuroprotective properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the ethyl and methanamine groups.

    N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine: A related compound with different substituents.

Uniqueness

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Eigenschaften

Molekularformel

C12H18N2

Molekulargewicht

190.28 g/mol

IUPAC-Name

(2-ethyl-3,4-dihydro-1H-isoquinolin-3-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-2-14-9-11-6-4-3-5-10(11)7-12(14)8-13/h3-6,12H,2,7-9,13H2,1H3

InChI-Schlüssel

YIAGGQNVPUPXCV-UHFFFAOYSA-N

Kanonische SMILES

CCN1CC2=CC=CC=C2CC1CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.